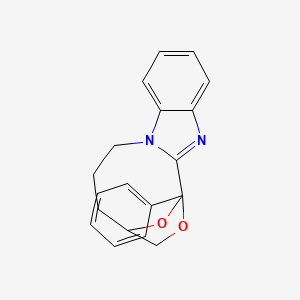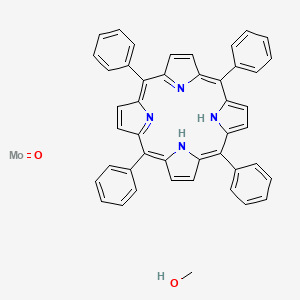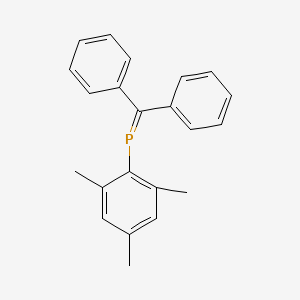
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- typically involves the reaction of diphenylphosphine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
科学研究应用
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of UV-curable coatings and adhesives.
作用机制
The compound exerts its effects primarily through its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The molecular targets include unsaturated monomers and oligomers, which are converted into polymers through radical-mediated pathways .
相似化合物的比较
Similar Compounds
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- (Diphenylphosphoryl)(mesityl)methanone
- 2,4,6-Trimethylbenzoylphenyl phosphinate
Uniqueness
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- is unique due to its high efficiency as a photoinitiator and its ability to provide excellent curing and color stability in polymeric matrices. Its specific structure allows for efficient absorption of UV light and generation of free radicals, making it superior to other similar compounds in certain applications .
属性
CAS 编号 |
67565-91-7 |
|---|---|
分子式 |
C22H21P |
分子量 |
316.4 g/mol |
IUPAC 名称 |
benzhydrylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C22H21P/c1-16-14-17(2)21(18(3)15-16)23-22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI 键 |
WHYQQRXNLARTFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


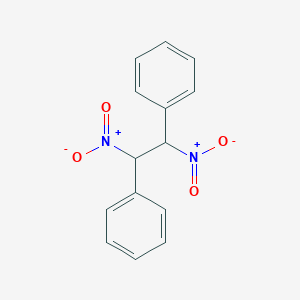
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)
![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
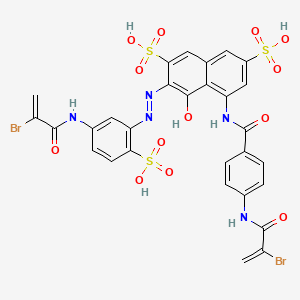

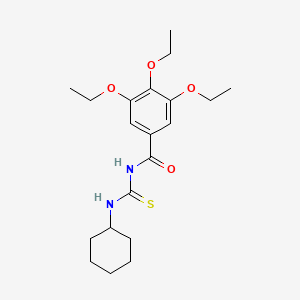
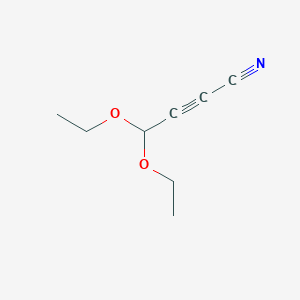
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
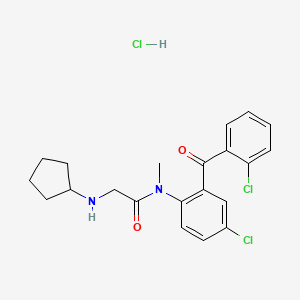
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

